molecular formula C6H16ClNO2S B1383696 (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride CAS No. 2060063-90-1

(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride

Cat. No. B1383696
M. Wt: 201.72 g/mol
InChI Key: KMUGGPFMIAZDIZ-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride, also known as MMPMA-HCl, is a highly versatile compound that has been used in a variety of scientific research applications. It is a derivative of ammonium chloride, with a molecular weight of 191.6 g/mol, and a melting point of 180-182°C. MMPMA-HCl has been used in research involving enzyme inhibition, protein-protein interactions, and drug transport. It is also used as a buffer in biochemical assays, as a reagent in organic synthesis, and as a chromatographic stationary phase.

Scientific Research Applications

Amino Group Reactions and Inactivation of Enzymes

  • Methyl methanesulfonothioate (MMTS), a related compound, has been studied for its interaction with amino groups, specifically its inactivation of D-3-hydroxybutyrate dehydrogenase, indicating potential biochemical applications (Kluger & Tsui, 1980).

Sulfonylation of Alcohols

  • Effective sulfonylation of 2-alkynyl and 2-alkenyl alcohols with methanesulfonyl chloride or p-toluenesulfonyl chloride has been achieved, showing its utility in organic synthesis (Tanabe et al., 1995).

Quaternary Glucuronyl Reagent for Tertiary Amines

  • Methyl 2,3,4-tri-O-benzoyl-1-methane-sulfonyl-α-D-glucopyranuronate has been investigated as a novel quaternary glucuronyl reagent, highlighting its application in the formation of N-quaternary glucuronides from aromatic tertiary amines (Araya & Akita, 2008).

Intramolecular Electrophilic Amination

  • Research on the intramolecular electrophilic amination of 2-aminophenyl ketoximes, using related compounds, offers insights into heterocycle synthesis, beneficial for pharmaceutical and medicinal chemistry (Counceller et al., 2012).

Atmospheric Particle Formation

  • Studies on the enhancement of methanesulfonic acid-driven new particle formation (NPF) by atmospheric amines like methylamine and monoethanolamine contribute to understanding environmental and atmospheric sciences (Shen et al., 2019; Shen et al., 2020).

Hydrolysis and Biotransformation

  • Investigations into the hydrolysis, adsorption, and biodegradation of bensulfuron methyl under methanogenic conditions reveal insights into the environmental fate of sulfonylurea herbicides, where related methanesulfonyl compounds participate in complex transformation processes (Zhu et al., 2018).

properties

IUPAC Name

N,2-dimethyl-2-methylsulfonylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S.ClH/c1-6(2,5-7-3)10(4,8)9;/h7H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUGGPFMIAZDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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